2,2'-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione)
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Overview
Description
2,2’-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione) is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a triazine core substituted with diphenylamino groups and phthalazine-1,4-dione moieties, making it a unique structure with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione) typically involves multi-step organic reactions. One common method includes the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid to form 2,3-dihydrophthalazine-1,4-dione derivatives . This reaction is often carried out under reflux conditions with acid or base catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2,2’-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new compounds with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,2’-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,2’-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione) involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the receptor and inhibits its activity, thereby modulating excitatory neurotransmission . This mechanism is crucial for its anticonvulsant effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrophthalazine-1,4-dione: A simpler derivative with similar biological activities.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A coordination polymer with unique sensing properties.
5-(3-(Trifluoromethyl)benzyl)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-one: A derivative with potent anticonvulsant activity.
Uniqueness
2,2’-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione) stands out due to its complex structure, which combines a triazine core with phthalazine-1,4-dione moieties
Properties
Molecular Formula |
C31H20N8O4 |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
3-[4-(1,4-dioxo-3H-phthalazin-2-yl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C31H20N8O4/c40-25-21-15-7-9-17-23(21)27(42)38(35-25)30-32-29(37(19-11-3-1-4-12-19)20-13-5-2-6-14-20)33-31(34-30)39-28(43)24-18-10-8-16-22(24)26(41)36-39/h1-18H,(H,35,40)(H,36,41) |
InChI Key |
AYQDCXBLNXRQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C(=O)C5=CC=CC=C5C(=O)N4)N6C(=O)C7=CC=CC=C7C(=O)N6 |
Origin of Product |
United States |
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